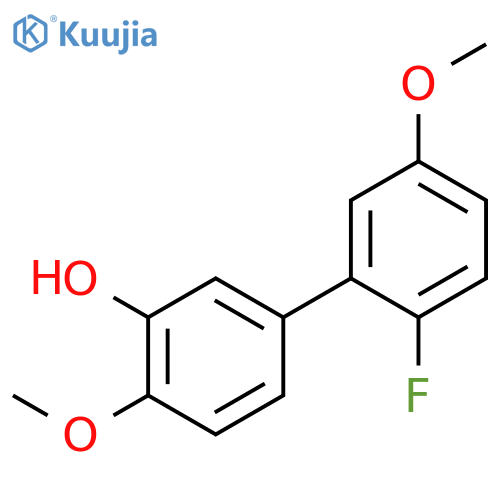

Cas no 1261954-93-1 (5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95%

- 5-(2-FLUORO-5-METHOXYPHENYL)-2-METHOXYPHENOL

- MFCD18315144

- 1261954-93-1

- DTXSID60685579

- 2'-Fluoro-4,5'-dimethoxy[1,1'-biphenyl]-3-ol

- 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol

-

- MDL: MFCD18315144

- インチ: InChI=1S/C14H13FO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-14(18-2)13(16)7-9/h3-8,16H,1-2H3

- InChIKey: IZCMIVZEVPPBTR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 248.08487243g/mol

- どういたいしつりょう: 248.08487243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 38.7Ų

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB321323-5 g |

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95%; . |

1261954-93-1 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| abcr | AB321323-5g |

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95%; . |

1261954-93-1 | 95% | 5g |

€1159.00 | 2024-04-20 |

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol 関連文献

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenolに関する追加情報

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol (CAS No. 1261954-93-1): A Comprehensive Overview

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol (CAS No. 1261954-93-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound belongs to the class of methoxyphenol derivatives, which are widely studied for their potential applications in drug development and material science. The presence of both fluoro and methoxy substituents on the aromatic rings enhances its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol features a central phenol ring substituted with a 2-methoxy group and a 2-fluoro-5-methoxyphenyl moiety. This arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. Researchers have explored its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.

In recent years, the demand for fluorinated aromatic compounds like 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol has surged, driven by their applications in medicinal chemistry and agrochemicals. Fluorine incorporation often improves the metabolic stability and bioavailability of pharmaceutical candidates, a topic frequently searched by researchers on platforms like Google Scholar and PubMed. This compound's dual methoxy functionality also makes it a candidate for studies on antioxidant activity, a hot topic in nutraceutical and cosmetic research.

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol typically involves multi-step organic reactions, including aryl-aryl coupling and selective fluorination processes. These methods align with current trends in green chemistry, as researchers increasingly search for eco-friendly synthetic routes. The compound's purity and characterization are commonly verified using advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry—keywords frequently appearing in analytical chemistry forums and search queries.

From a commercial perspective, 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol serves as a high-value intermediate for pharmaceutical manufacturers. Its applications extend to potential use in central nervous system (CNS) drug candidates, given the pharmacological relevance of similar fluorophenol derivatives. Market analysts note growing interest in such fine chemicals, with patent databases showing increased activity around related structures—a trend visible in recent SEO data from chemical industry portals.

Quality control of CAS 1261954-93-1 remains a critical consideration for end-users, with specifications typically including ≥98% purity by HPLC analysis. Storage recommendations generally suggest protection from light and moisture at controlled temperatures, reflecting standard practices for oxygen-sensitive compounds. These operational details represent common search queries among laboratory technicians and procurement specialists in the chemical supply chain.

Emerging research directions for 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol include exploration of its structure-activity relationships in various biological systems. Computational chemistry studies utilizing molecular docking simulations—a frequently searched methodology—have predicted potential interactions with certain enzyme targets. Such investigations align with the pharmaceutical industry's focus on rational drug design, a dominant theme in contemporary medicinal chemistry literature and conference proceedings.

Regulatory aspects of 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol production and handling follow standard chemical safety protocols. While not classified as hazardous under normal conditions, proper laboratory safety measures remain essential—a topic generating consistent search volume among EHS (Environment, Health, and Safety) professionals. The compound's environmental fate and biodegradation pathways represent another area of scientific inquiry, particularly given current regulatory emphasis on sustainable chemistry practices.

In the academic sphere, CAS 1261954-93-1 has appeared in several synthetic methodology publications and patent applications, indicating its utility as a versatile chemical building block. The compound's structural features enable diverse chemical transformations, making it valuable for library synthesis in drug discovery programs—a process generating substantial search traffic from combinatorial chemistry researchers.

Future prospects for 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol may include expanded applications in material science, particularly in the development of specialty polymers with enhanced thermal stability. The compound's aromatic fluorination pattern suggests potential for creating high-performance materials, a growing research area that frequently appears in materials science search trends and academic citations.

1261954-93-1 (5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol) 関連製品

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)

- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)

- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 37749-76-1(1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)

- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)

- 2138268-30-9(2-({bicyclo4.1.0heptan-3-yl}methyl)-2H-1,2,3-triazol-4-amine)

- 1036756-06-5(6-bromo-5-fluoro-1,2-dihydroquinazolin-2-one)

- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)